molecular formula C12H17NO B13200610 [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol

[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13200610
M. Wt: 191.27 g/mol
InChI Key: NKIFELUOHXSNTD-UHFFFAOYSA-N
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Description

[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a 3-methylphenyl substituent at the 3-position of the pyrrolidine ring and a hydroxymethyl group at the same position. The stereochemistry (3S,4R configuration in the hydrochloride salt) and substituent positioning influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[3-(3-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(7-10)12(9-14)5-6-13-8-12/h2-4,7,13-14H,5-6,8-9H2,1H3

InChI Key

NKIFELUOHXSNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(3-methylphenyl)pyrrolidin-3-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated aromatic derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.

Industry:

Mechanism of Action

The mechanism of action of [3-(3-Methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituent(s) on Phenyl/Pyridine Ring Molecular Weight (g/mol) CAS Number Key Features/Applications
[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol 3-Methylphenyl ~207.27* 1217825-86-9† Chiral scaffold; used in drug impurity synthesis
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol 3-Fluoro-4-methoxyphenyl 225.26 1903091-93-9 Fluorine and methoxy groups enhance metabolic stability; pharmaceutical applications
[3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol 2-Methoxyphenyl 207.27 1780793-32-9 Ortho-methoxy group may sterically hinder interactions; solubility differences
{3-[(4-Fluorophenyl)methyl]pyrrolidin-3-yl}methanol 4-Fluorobenzyl Not reported 1497957-78-4 Fluorobenzyl group increases lipophilicity; potential CNS drug candidate
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride 3-Trifluoromethyl 205.61 1260812-78-9 Electron-withdrawing CF₃ group alters electronic properties; improved binding affinity

*Calculated based on molecular formula (C₁₂H₁₇NO); †CAS refers to the hydrochloride salt.

Key Observations:
  • Substituent Position: The position of substituents (e.g., 3-methyl vs. 2-methoxy) significantly impacts steric and electronic interactions. For instance, the ortho-methoxy group in [3-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol may reduce binding affinity compared to para-substituted analogs due to steric hindrance .
  • Fluorine Incorporation: Fluorinated analogs (e.g., [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol) exhibit increased metabolic stability and bioavailability, making them favorable in drug design .

Heterocyclic Variants

Replacing the pyrrolidine ring with pyridine or combining both heterocycles alters electronic properties:

Compound Name Core Structure Molecular Weight (g/mol) CAS Number Key Features
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Pyridine 253.22 1096916-32-3 Aromatic pyridine ring increases planarity; potential kinase inhibitor
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine + Pyridine 196.22 HB085 (Catalog) Fluoropyridine enhances electron deficiency; used in material science
Key Observations:
  • Pyridine vs. Pyrrolidine: Pyridine-containing compounds (e.g., (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol) are more planar and electron-deficient, favoring π-π stacking interactions in biological targets .
  • Hybrid Structures: Compounds like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol combine pyrrolidine’s flexibility with pyridine’s aromaticity, enabling dual functionality in catalysis or drug design .

Simplified Analogs and Derivatives

Removing the aryl group or modifying the hydroxymethyl group reveals baseline properties:

Compound Name Structural Modification Molecular Weight (g/mol) CAS Number Key Features
[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol No aryl substituent 131.17 162687-17-4 High polarity due to dual hydroxymethyl groups; limited membrane permeability
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine Prolyl-pyrrolidine hybrid 372.2 (ESI-MS) Not provided Peptidomimetic structure; potential protease inhibitor
Key Observations:
  • Polarity and Solubility: The absence of an aryl group in [3-(Hydroxymethyl)pyrrolidin-3-yl]methanol increases water solubility but reduces lipophilicity, limiting its use in CNS-targeted drugs .
  • Peptidomimetic Derivatives : Hybrid structures (e.g., 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine) demonstrate the versatility of pyrrolidine scaffolds in mimicking peptide motifs .

Biological Activity

[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol, a compound characterized by its unique structural features, has garnered interest in various fields of medicinal chemistry and pharmacology. This compound is notable for its potential interactions with biological targets, particularly in the realm of neurotransmission and receptor binding. Understanding its biological activity is essential for exploring its therapeutic applications.

Neurotransmitter Interaction

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, specifically opioid receptors and transporters. These interactions can influence neurotransmission pathways, potentially affecting mood regulation and pain perception. However, comprehensive interaction profiles are still under investigation.

Antimicrobial Properties

Research has shown that derivatives of pyrrolidine compounds often exhibit antibacterial and antifungal activities. In vitro tests have demonstrated that certain pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
1-Methylpyrrolidin-2-yl]methanolC12_{12}H17_{17}NOMethyl substitution on pyrrolidine
4-(Hydroxymethyl)pyrrolidineC12_{12}H17_{17}NOHydroxymethyl group on different position
1-Benzylpyrrolidin-2-olC12_{12}H17_{17}NOBenzyl substitution instead of methyl
(R)-Pyrrolidin-3-methanolC12_{12}H17_{17}NOSimple pyrrolidine derivative

The unique substitution pattern in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of compounds related to this compound. For example, research on RXFP3 antagonists has revealed their potential in treating metabolic disorders and alcohol addiction, suggesting a broader application for compounds that interact with similar pathways .

In one study, the compound's interaction with RXFP3 was evaluated, revealing that modifications to the phenyl ring significantly affected antagonist activity. This highlights the importance of structural nuances in determining biological activity .

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